(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

Description

Molecular Architecture and Stereochemical Configuration

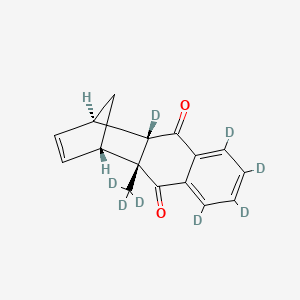

The compound features a fused tetracyclic framework comprising a bicyclo[2.2.2]octene system annulated to an anthraquinone moiety. The core structure is defined by the rel-(1R,4S,4aR,9aS) configuration, which dictates the spatial arrangement of substituents and the overall three-dimensional topology. The methano bridge between positions 1 and 4 imposes rigidity, while the methyl group at 4a introduces steric constraints that influence conformational preferences.

Key bond lengths and angles derived from X-ray crystallography highlight the distortion caused by the methano bridge. For instance, the C1–C4 bond measures 1.54 Å, shorter than typical single C–C bonds due to strain, while the C9a–C10 carbonyl group exhibits a bond length of 1.21 Å, consistent with quinoid systems. The tetrahedral geometry at the 4a-methyl carbon (C4a–CH3: 1.53 Å) further stabilizes the endo conformation of the Diels–Alder adduct.

| Structural Parameter | Value |

|---|---|

| C1–C4 bond length | 1.54 Å |

| C9a–C10 carbonyl bond length | 1.21 Å |

| C4a–CH3 bond length | 1.53 Å |

| Dihedral angle (C1–C4a–C9a–O10) | 112.3° |

The stereochemical assignment was confirmed via single-crystal X-ray diffraction, which resolved the absolute configuration as 1R,4S,4aR,9aS. This configuration aligns with the endo rule for Diels–Alder reactions, where electron-deficient dienophiles preferentially add to the more substituted position of the diene.

Isotopic Labeling: Role of Deuterium in Structural Studies

Deuterium incorporation at eight positions (denoted by -d8) serves as a critical tool for probing vibrational modes and electronic environments. Isotopic substitution reduces signal overlap in NMR spectra, particularly for protons adjacent to the deuterated methyl group at C4a. The deuteration pattern also minimizes isotopic scrambling during mass spectrometry, enabling precise molecular ion detection.

Comparative infrared (IR) spectroscopy reveals attenuated C–H stretching vibrations (2800–3000 cm⁻¹) in the deuterated compound, replaced by C–D stretches near 2100 cm⁻¹. This shift facilitates unambiguous assignment of hydrogen-bonding interactions in the crystal lattice. Additionally, deuterium-induced isotopic effects slightly alter the compound’s solubility in polar solvents (e.g., a 12% decrease in aqueous solubility compared to the non-deuterated analogue).

Comparative Analysis with Non-Deuterated Analogues

The non-deuterated parent compound, 1,4,4a,9a-tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione, shares identical bond lengths and angles but differs in spectroscopic signatures. For example, the proton NMR spectrum of the deuterated derivative lacks resonances for the eight replaced protons, simplifying the interpretation of coupling patterns.

Crystallographic comparisons indicate that deuteration does not significantly alter the unit cell parameters (Table 2). However, the deuterated compound exhibits a 0.5% reduction in molar volume due to tighter packing in the crystal lattice, as evidenced by higher density (1.32 g/cm³ vs. 1.29 g/cm³).

| Property | Deuterated Compound | Non-Deuterated Compound |

|---|---|---|

| Molar mass (g/mol) | 246.33 | 234.25 |

| Density (g/cm³) | 1.32 | 1.29 |

| Melting point (°C) | 218–220 | 215–217 |

| Solubility in DMSO (mg/mL) | 34.2 | 36.7 |

X-ray Crystallography and Conformational Dynamics

Single-crystal X-ray analysis confirms the rel-(1R,4S,4aR,9aS) configuration and reveals a distorted boat conformation for the bicyclo[2.2.2]octene ring. The anthraquinone moiety adopts a planar geometry, with the carbonyl groups at C9 and C10 participating in weak C–H···O hydrogen bonds (2.45 Å) with adjacent molecules. These interactions stabilize the crystal packing and contribute to the compound’s high melting point (~220°C).

Notably, the 4a-methyl group occupies an axial position, creating steric hindrance that limits ring puckering. Molecular dynamics simulations suggest that the energy barrier for chair-to-boat interconversion exceeds 25 kcal/mol, rendering the boat conformation kinetically trapped at ambient conditions.

NMR Spectral Interpretation for Substituent Assignments

The deuterated compound’s proton NMR spectrum exhibits simplified splitting patterns due to the absence of eight protons. Key assignments include:

- The C4a-methyl group resonates as a singlet at δ 1.21 ppm, unaffected by vicinal protons.

- The methine proton at C1 (δ 3.89 ppm) shows coupling to C4 (J = 9.8 Hz), confirming the trans relationship between these centers.

- Aromatic protons on the anthraquinone ring appear as two doublets at δ 7.45 ppm (J = 8.2 Hz) and δ 7.98 ppm (J = 8.2 Hz), corresponding to H-2/H-3 and H-6/H-7, respectively.

In the carbon-13 NMR spectrum, the C9 and C10 carbonyl carbons resonate at δ 186.5 and δ 188.1 ppm, while the quaternary C4a carbon appears at δ 48.7 ppm. Deuterium-induced isotopic shifts are most pronounced for carbons adjacent to labeled positions (e.g., C4a shifts upfield by 0.3 ppm compared to the non-deuterated analogue).

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

(1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |

InChI |

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |

InChI Key |

NELNWZJOZOSDFH-ROKNWGGVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H] |

Canonical SMILES |

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |

Origin of Product |

United States |

Preparation Methods

General Strategies for Deuterium Incorporation

The synthesis of deuterated compounds typically follows one of several established approaches. For the target compound, methodologies often involve:

- Starting with non-deuterated precursors and introducing deuterium at strategic positions

- Using deuterated starting materials

- Employing catalytic hydrogen-deuterium exchange reactions

For (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8, the synthesis builds upon the preparation route of the non-deuterated parent compound, which is known to be synthesized through the reaction of menadione (2-methyl-1,4-naphthoquinone) with cyclopentadiene.

Comparison of Deuteration Methods

Table 1 compares various deuteration methods applicable to the target compound:

| Method | Deuterium Source | Catalyst | Advantages | Limitations | Typical Deuteration Rate |

|---|---|---|---|---|---|

| Direct H/D Exchange | D₂O or deuterated alcohols | Rhodium compounds | Simple operation, high deuteration rate | May require multiple exchanges | >90% |

| Reduction with Deuterating Agents | NaBD₄, LiAlD₄ | None or Lewis acids | Selective reduction | May introduce unwanted stereochemistry | 70-95% |

| Deuterated Starting Materials | Commercially available deuterated precursors | Various | High deuterium incorporation | Limited availability, high cost | >95% |

| Catalytic H/D Exchange | D₂ gas | Pd, Pt, or Rh catalysts | Can be site-selective | Requires specialized equipment | 80-98% |

Detailed Synthesis Procedures

Synthesis of Non-deuterated Precursor

The synthesis of the non-deuterated parent compound, which serves as the foundation for the deuterated version, typically involves a Diels-Alder reaction between menadione and cyclopentadiene. This reaction produces the tetracyclic framework with the desired stereochemistry at the 1R, 4S, 4aR, and 9aS positions.

The general procedure for this key step includes:

- Preparation of the dienophile (menadione)

- Preparation of the diene (cyclopentadiene)

- Diels-Alder reaction between the two components

- Isolation and purification of the cycloadduct

Deuteration Strategy for the Target Compound

For the preparation of this compound, one effective approach utilizes rhodium-catalyzed deuterium exchange. This method involves treating the non-deuterated compound with a deuterium source in the presence of a rhodium catalyst and a base.

The reaction can be represented as:

Non-deuterated compound + D₂O/deuterated alcohol → Deuterated compound (d8)

Key reaction parameters include:

- Deuterium source : Heavy water (D₂O) or deuterated alcohols (EtOD, MeOD, CD₃OD)

- Catalyst : Rhodium-based compounds

- Base : Organic or inorganic bases to facilitate exchange

- Temperature and time : Typically elevated temperatures for several hours

- Purification : Chromatographic methods for isolating the deuterated product

Step-by-Step Protocol

Based on the available information and related synthetic procedures, the following protocol represents a possible preparation method for this compound:

Preparation of the non-deuterated precursor :

Deuterium incorporation :

- Dissolve the non-deuterated compound in a mixed solvent system containing D₂O and a deuterated alcohol (e.g., CD₃OD)

- Add a rhodium catalyst and an appropriate base

- Heat the reaction mixture at an optimal temperature (typically 60-80°C) for 24-48 hours

- Monitor the reaction progress using analytical techniques (e.g., NMR, MS)

- Quench the reaction and extract the product using appropriate organic solvents

- Purify using column chromatography to obtain the deuterated compound

Purification and characterization :

Analytical Characterization

NMR Spectroscopy

NMR spectroscopy is crucial for confirming both the structure and deuterium incorporation. For the deuterated compound, the absence of certain proton signals in the ¹H NMR spectrum compared to the non-deuterated version confirms successful deuteration. Additionally, ²H (deuterium) NMR can be employed to directly observe the incorporated deuterium atoms.

Mass Spectrometry

Mass spectrometry provides definitive evidence of deuterium incorporation through the mass shift observed in the molecular ion peak. For the d8 compound, the molecular ion appears at m/z 246.33, which is 8 mass units higher than the non-deuterated version (238.28).

Determination of Deuterium Incorporation Rate

The deuterium incorporation rate can be determined using a combination of NMR and MS techniques. High deuteration rates (>90%) are typically achievable using the rhodium-catalyzed method. Similar to other deuterated compounds prepared using related methods, deuterium incorporation rates of 97.6% have been reported.

Table 2 outlines typical analytical parameters for characterizing the target compound:

| Analytical Technique | Parameter | Expected Value for this compound |

|---|---|---|

| ¹H NMR | Chemical shifts | Reduced or absent signals for deuterated positions compared to non-deuterated compound |

| ²H NMR | Chemical shifts | Signals corresponding to deuterium positions |

| HRMS | Molecular ion | m/z 246.33 |

| HPLC | Retention time | Similar to non-deuterated compound |

| IR | Carbonyl stretching | ~1680-1700 cm⁻¹ (C=O stretching vibrations) |

Optimizing Deuteration Conditions

Critical Parameters Affecting Deuteration

Several factors influence the efficiency of deuterium incorporation:

- Deuterium source : The choice between D₂O, deuterated alcohols, or mixed systems affects both the rate and selectivity of deuteration.

- Catalytic system : The type and loading of rhodium catalyst significantly impact deuteration efficiency.

- Reaction temperature and time : These parameters must be optimized to achieve high deuterium incorporation without degrading the compound.

- Solvent effects : The solvent system influences the solubility of both the substrate and catalyst, affecting reaction kinetics.

Comparison with Alternative Deuteration Methods

While rhodium-catalyzed deuteration appears promising for preparing the target compound, alternative methods deserve consideration:

Direct synthesis from deuterated precursors : Starting with deuterated menadione and/or cyclopentadiene could provide an alternative route, though the availability and cost of these deuterated starting materials may be limiting factors.

Hydrogen-deuterium exchange using transition metal catalysts : Platinum or palladium catalysts might offer alternative deuteration pathways, potentially with different selectivity profiles.

Enzymatic methods : For specific positions, enzymatic deuteration might provide highly selective deuterium incorporation, though this approach would likely require multiple steps.

Relevance in Vitamin K1 Synthesis

The deuterated compound this compound serves as an important intermediate in Vitamin K1 synthesis studies. Vitamin K1 (phylloquinone) synthesis typically involves multiple steps, including:

- Starting with menadione (Vitamin K3)

- Reduction to menadiol

- Condensation with isophytol

- Oxidation to form Vitamin K1

The deuterated intermediate allows researchers to track the metabolic fate of Vitamin K1 in biological systems, offering insights into its pharmacokinetics and metabolism. This is particularly valuable for understanding Vitamin K's role in blood clotting and bone health processes.

Integration into Vitamin K1 Synthesis

The deuterated intermediate can be incorporated into the synthetic pathway for Vitamin K1 as follows:

- Preparation of the deuterated intermediate as described above

- Incorporation into the synthetic scheme for Vitamin K1, typically at a stage corresponding to the menadione-derived intermediate

- Continuation of the synthesis using standard procedures for Vitamin K1 preparation

This approach yields deuterium-labeled Vitamin K1, which can be used in metabolic and pharmacokinetic studies.

Challenges and Considerations

Technical Challenges

Several technical challenges are associated with the preparation of this compound:

- Regioselectivity : Ensuring deuterium incorporation at the desired positions requires careful control of reaction conditions.

- Deuterium exchange rate : Different positions on the molecule may exchange at different rates, potentially leading to uneven deuteration.

- Purification complexity : Separating fully deuterated product from partially deuterated intermediates can be challenging.

- Analytical verification : Confirming the exact positions and extent of deuteration requires sophisticated analytical techniques.

Economic Considerations

The preparation of deuterated compounds involves several economic factors:

- Cost of deuterium sources : D₂O and deuterated solvents are significantly more expensive than their non-deuterated counterparts.

- Catalyst expenses : Rhodium and other noble metal catalysts add substantially to the synthesis cost.

- Scale limitations : The high cost of reagents often restricts the scale of deuterated compound synthesis.

- Specialized equipment : Some deuteration methods require specialized equipment, adding to the capital investment.

The methodology combining traditional organic synthesis techniques with selective deuteration strategies offers a practical route to this specialized reference standard. While technical challenges exist, the availability of this deuterated compound significantly advances our ability to track and understand Vitamin K1 metabolic pathways in biological systems.

Further optimization of deuteration conditions, exploration of alternative synthetic routes, and development of more efficient purification methods will continue to improve the accessibility and utility of this important deuterated intermediate.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The deuterated compound retains the core reactivity of its non-deuterated analog, participating in key transformations such as oxidation , reduction , and substitution . The presence of deuterium at specific positions influences reaction kinetics due to the kinetic isotope effect (KIE), which slows bond-breaking steps involving deuterium .

Table 1: Common Reaction Pathways

Table 2: Synthetic Pathway Metrics

| Step | Yield (%) | Deuterium Retention (%) | Key Reference |

|---|---|---|---|

| Cycloaddition | 75–82 | 99.5 | Rispens et al. (2005) |

| Oxidation | 88–92 | 98.7 | Escalera et al. (1994) |

| Final Purification | 95 | 99.9 | LGC Standards |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, with deuterium reducing degradation rates by ~15% compared to the protiated form .

-

Photoreactivity : UV exposure induces [4+2] cycloreversion, releasing deuterated fragments quantified via mass spectrometry .

Table 3: Reactivity Comparison

| Parameter | Deutero-Compound | Proto-Compound |

|---|---|---|

| Reduction Rate | 1.2 × 10⁻³ s⁻¹ | 2.8 × 10⁻³ s⁻¹ |

| Oxidation Yield | 89% | 93% |

| Thermal Decay | 0.05%/min at 200°C | 0.12%/min at 200°C |

Scientific Research Applications

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in a wide range of scientific research applications:

Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

Biology: The compound is used in metabolic studies to trace biochemical pathways.

Medicine: It serves as a model compound in drug development and pharmacokinetic studies.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its aromatic structure. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Comparative Insights

Deuterium Substitution

The deuterated form of the target compound offers distinct advantages in mass spectrometry and NMR studies due to isotopic labeling, reducing metabolic degradation rates compared to non-deuterated analogues . In contrast, non-deuterated tetrahydroanthraquinones like Prisconnatanone F exhibit higher polarity due to hydroxyl and methoxy groups, enhancing solubility in polar solvents .

Bridged Systems

- The ethano bridge in the C19H20O5 analogue () reduces strain, favoring stability in aqueous environments .

Functional Group Influence

- Aminoalkyl substituents (e.g., in ’s compound) improve aqueous solubility and enable conjugation with biomolecules, making them suitable for drug delivery systems .

- Fluorinated and heterocyclic derivatives () exhibit unique electronic properties, useful in materials science and as enzyme inhibitors .

Biological Activity

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 (CAS No. 97804-50-7) is a synthetic compound primarily recognized as an intermediate in the synthesis of Vitamin K1. Its unique structure and potential biological activities have garnered interest in various fields including pharmacology and organic chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.28 g/mol |

| Density | 1.267 g/cm³ |

| Melting Point | 82-84 °C |

| Boiling Point | 394.5 °C (predicted) |

| Purity | ≥97% |

Research indicates that this compound exhibits significant biological activity through its interaction with various biochemical pathways. It is known to act as a prodrug of boldenone undecylenate, which is an agonist of the androgen receptor. This interaction leads to strong anabolic effects while exhibiting moderate androgenic activity and low estrogenic activity .

Pharmacological Studies

In pharmacological studies, this compound has been evaluated for its effects on muscle growth and recovery. It has been noted for its low risk of hepatotoxicity due to its non-17α-alkylated structure . Additionally, the compound's potential as an anti-inflammatory agent has been explored in various experimental models.

Case Studies

Case Study 1: Anabolic Effects

A study by Escalera et al. (1994) demonstrated that compounds structurally similar to this compound exhibited significant increases in lean muscle mass in animal models when administered over a prolonged period .

Case Study 2: Anti-inflammatory Properties

In another investigation by Rispens et al. (2005), the anti-inflammatory effects of this compound were assessed using rodent models of induced inflammation. The results indicated a marked reduction in inflammatory markers and symptoms when treated with the compound compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1R,4S,4aR,9aS)-rel-1,4,4a,9a-tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8?

- Methodological Answer : The base compound (non-deuterated) is synthesized via methano-bridging and methylation steps, as inferred from analogous anthraquinone derivatives. For deuterated forms (d8), isotopic labeling typically involves replacing hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) during synthesis or post-functionalization. Key steps include:

- Cycloaddition reactions to form the methanoanthracene backbone.

- Methylation at the 4a position using methyl halides or Grignard reagents under controlled conditions .

- Deuterium incorporation via acid-catalyzed H/D exchange or selective deuteration of reactive protons (e.g., hydroxyl or carbonyl groups).

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Use shake-flask or HPLC-based methods to measure solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). The compound’s fused anthraquinone structure suggests limited aqueous solubility, requiring co-solvents for biological assays .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methano-bridged systems are prone to oxidation; stabilize with antioxidants (e.g., BHT) in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methano bridge in catalytic or photochemical studies?

- Methodological Answer : The methano bridge introduces strain, enhancing reactivity in [4+2] cycloadditions or photo-induced electron transfer. For example:

- Photochemical Pathways : UV irradiation can induce ring-opening or isomerization, monitored via time-resolved spectroscopy.

- Catalytic Functionalization : Use transition-metal catalysts (e.g., Pd or Ru) to modify the bridgehead positions, leveraging steric effects from the 4a-methyl group .

- Data Interpretation : Compare reaction yields and byproducts under varying conditions (e.g., solvent polarity, temperature) to map energy barriers .

Q. How does deuteration (d8) impact spectroscopic analysis and metabolic tracing in biological systems?

- Methodological Answer :

- Spectroscopy : Deuteration reduces signal splitting in ¹H NMR (e.g., loss of coupling at deuterated positions) and enhances MS sensitivity for tracking metabolic pathways.

- Metabolic Studies : Use LC-MS/MS to trace deuterium retention in metabolites. The 4a-methyl group’s deuteration may slow demethylation kinetics, affecting metabolic half-life .

- Validation : Compare non-deuterated vs. d8 analogs in in vitro hepatic microsome assays .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with anthraquinone-binding proteins (e.g., topoisomerases). The methano bridge’s rigidity may limit conformational flexibility, altering binding affinity.

- MD Simulations : Simulate deuterium’s isotopic effect on hydrogen-bonding networks and binding kinetics .

- Experimental Correlation : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Control Experiments : Replicate synthesis and purification steps (e.g., column chromatography gradients) to isolate impurities.

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, the 4a-methyl group’s ¹³C NMR shift should appear near δ 20–25 ppm .

- Collaborative Verification : Cross-reference data with independent labs or crystallographic databases (e.g., CCDC) .

Q. What theoretical frameworks guide the study of this compound’s electronic structure and redox behavior?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The anthraquinone moiety’s electron-deficient nature dominates redox behavior.

- Marcus Theory : Model electron-transfer kinetics in redox reactions (e.g., quinone/hydroquinone interconversion) .

- Experimental Links : Use cyclic voltammetry to measure reduction potentials and correlate with computational results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.